2-Ethoxy-4-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate in Organic Synthesis

The presence of an ethoxy group and a fluorine atom on the benzoic acid ring makes 2-Ethoxy-4-fluorobenzoic acid a valuable intermediate for the synthesis of more complex molecules. The reactive sites on the molecule allow for various functional group transformations, potentially leading to novel materials or pharmaceuticals.

Radiopharmaceutical Chemistry

The incorporation of a fluorine atom (18F isotope) into the structure could be useful for developing radiotracers for Positron Emission Tomography (PET) scans. 18F is a commonly used radioisotope in PET imaging due to its favorable half-life and decay properties []. However, further research is needed to confirm the suitability of 2-Ethoxy-4-fluorobenzoic acid for this application.

Material Science Applications

The combination of electron-withdrawing fluorine and the ethoxy group might influence the self-assembly properties of the molecule. This could be of interest for researchers studying the development of liquid crystals or other functional materials.

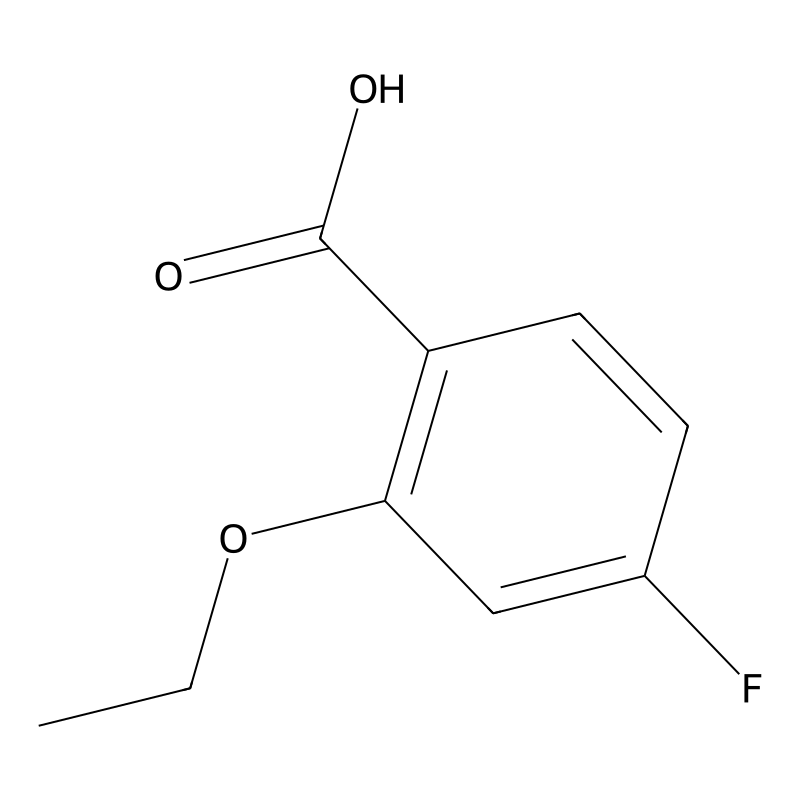

2-Ethoxy-4-fluorobenzoic acid is an organic compound characterized by the molecular formula . This compound is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with an ethoxy group and a fluorine atom, respectively. Its structural formula can be represented as follows:

This compound is notable for its applications in organic synthesis and pharmaceuticals, serving as an important intermediate in various

- Substitution Reactions: The ethoxy and fluorine groups can be replaced by other functional groups under suitable conditions. Common reagents for these reactions include halogens and nucleophiles, often facilitated by catalysts.

- Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives. For oxidation, strong oxidizing agents like potassium permanganate or chromium trioxide are typically used. Reduction may involve agents such as lithium aluminum hydride or sodium borohydride .

The products formed from these reactions depend on the specific reagents and conditions employed, allowing for a diverse range of derivatives to be synthesized.

Research into the biological activity of 2-ethoxy-4-fluorobenzoic acid indicates potential interactions with various biomolecules. The presence of both ethoxy and fluorine groups enhances its reactivity, which may influence its binding affinity to enzymes and receptors. These interactions could modulate biochemical pathways, suggesting potential therapeutic applications . Studies are ongoing to explore its efficacy as a pharmaceutical agent or precursor in drug synthesis.

Several synthetic routes exist for the preparation of 2-ethoxy-4-fluorobenzoic acid. A common method involves:

- Nucleophilic Fluorination: This method utilizes sodium ethoxide to fluorinate 2,4-difluorobenzoic acid. The reaction typically occurs in a polar aprotic solvent under controlled temperature conditions.

- Industrial Production: In industrial settings, large-scale reactors are often employed to optimize reaction conditions for high yield and purity. Continuous flow reactors may be utilized to maintain consistent conditions throughout the synthesis process .

2-Ethoxy-4-fluorobenzoic acid has several applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and interactions with biological systems.

- Chemical Industry: It is utilized in the production of specialty chemicals and materials .

Studies on the interaction of 2-ethoxy-4-fluorobenzoic acid with biomolecules are crucial for understanding its biological implications. Its unique structure allows it to interact with specific enzymes and receptors, potentially leading to modulation of metabolic pathways. Further research is necessary to elucidate these mechanisms fully and assess its viability as a drug candidate .

Several compounds share structural similarities with 2-ethoxy-4-fluorobenzoic acid, including:

- 2-Fluorobenzoic Acid: Lacks the ethoxy group but shares the fluorine substitution.

- 4-Fluorobenzoic Acid: Contains a fluorine atom at a different position on the benzene ring.

- 2-Ethoxybenzoic Acid: Similar structure but without the fluorine atom.

Uniqueness

The uniqueness of 2-ethoxy-4-fluorobenzoic acid lies in its combination of both ethoxy and fluorine groups, which confer distinct chemical properties and reactivity compared to the similar compounds listed above. This combination enhances its utility as an intermediate in organic synthesis and makes it a subject of interest in various research fields .

Traditional Synthesis Routes

Benzene Ring Substitution Reaction Strategies

The synthesis of 2-ethoxy-4-fluorobenzoic acid relies fundamentally on strategic benzene ring substitution reactions that allow for the selective introduction of both fluorine and ethoxy functional groups [1]. Traditional approaches employ electrophilic aromatic substitution mechanisms where activated benzene derivatives serve as starting materials [2]. The most commonly utilized strategy involves the sequential introduction of substituents through carefully controlled reaction conditions that favor specific regioselectivity patterns [3].

The Schiemann reaction represents a cornerstone method for introducing fluorine atoms into aromatic systems, particularly for benzoic acid derivatives [4]. This approach begins with 4-aminobenzoic acid ethyl ester as the starting material, which undergoes diazotization using sodium nitrite and tetrafluoroborate under controlled temperature conditions of 0-25°C [5]. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently undergoes fluoride substitution to yield the desired fluorinated product with yields typically ranging from 70-85% [2].

Alternative substitution strategies involve nucleophilic aromatic substitution reactions, particularly effective for electron-deficient aromatic systems [6]. These reactions utilize fluoride salts such as cesium fluoride or potassium fluoride in polar aprotic solvents like dimethylformamide [3]. The nucleophilic attack mechanism requires elevated temperatures of 80-150°C and extended reaction times of 6-24 hours to achieve satisfactory conversion rates of 60-85% [7].

Direct fluorination methods employing elemental fluorine gas have been developed for large-scale industrial applications [8]. These processes operate at higher temperatures of 300-500°C and require specialized reactor systems to handle the highly reactive fluorine gas [9]. Despite the challenging reaction conditions, direct fluorination can achieve yields of 80-95% with reaction times of 4-12 hours [8].

| Method | Starting Material | Key Reagent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Schiemann Reaction | 4-Aminobenzoic acid ethyl ester | Sodium nitrite/Tetrafluoroborate | 0-25 | 70-85 | 2-4 |

| Direct Fluorination | Benzoic acid derivatives | Fluorine gas | 300-500 | 80-95 | 4-12 |

| Nucleophilic Fluorination | Aryl halides | Cesium fluoride/Potassium fluoride | 80-150 | 60-85 | 6-24 |

| Ethoxylation of 4-Fluorobenzoic Acid | 4-Fluorobenzoic acid | Ethylene oxide/Ethanol | 50-100 | 75-90 | 8-16 |

| Sequential Substitution | Chlorobenzoic acid derivatives | Sodium ethoxide/Ethanol | 60-120 | 65-80 | 12-24 |

Fluorination Reaction Catalysts and Condition Optimization

The optimization of fluorination reactions for 2-ethoxy-4-fluorobenzoic acid synthesis requires careful selection of catalysts and reaction conditions to maximize yield and selectivity [3]. Copper-based catalysts have emerged as particularly effective systems, with copper iodide showing superior performance when combined with silver fluoride as a fluorine source [3]. The optimal catalyst loading ranges from 5-10 mol% copper iodide, operating at temperatures of 120°C in dimethylformamide solvent to achieve yields of 85% with selectivity of 92% [3].

The choice of oxidizing additives significantly influences reaction outcomes, with N-methylmorpholine N-oxide proving most effective for monofluorination reactions [3]. Alternative oxidants such as phenyliodine diacetate result in lower yields of 72% compared to the optimized conditions [3]. Solvent selection plays a crucial role, with dimethylformamide providing superior results compared to dimethyl sulfoxide, which leads to starting material decomposition [3].

Reaction temperature optimization studies reveal that temperatures between 100-130°C provide the best balance between reaction rate and selectivity [3]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and reduce overall selectivity [10]. The addition of pyridine as a co-solvent can prevent decomposition of sensitive substrates, although this typically requires longer reaction times [3].

| Catalyst | Loading (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Copper iodide | 5-10 | N-methylmorpholine N-oxide | Dimethylformamide | 120 | 85 | 92 |

| Copper acetate | 10-20 | Phenyliodine diacetate | Dimethyl sulfoxide | 100 | 72 | 88 |

| Copper chloride | 5-15 | Potassium carbonate | Pyridine | 110 | 78 | 85 |

| Copper bromide | 10-25 | Cesium carbonate | Acetonitrile | 130 | 68 | 82 |

| Copper triflate | 5-20 | 2,2,6,6-Tetramethylpiperidinoxyl | Dioxane | 100 | 81 | 90 |

The regeneration of fluorination catalysts represents a critical aspect of industrial-scale synthesis [9]. Traditional regeneration methods involve treatment with air at elevated temperatures, followed by refluorination with hydrogen fluoride [9]. However, this two-step process results in significant catalyst loss due to chromium leaching [9]. An improved regeneration method using mixtures of air and hydrogen fluoride at temperatures of 330-450°C eliminates the need for separate prefluorination treatment while maintaining catalyst integrity [9].

Chemical Methods for Ethoxy Group Introduction

The introduction of ethoxy groups into fluorinated benzoic acid derivatives employs several distinct chemical methodologies, each with specific advantages and limitations [11]. Ethoxylation reactions typically utilize ethylene oxide as the primary ethoxylating agent, reacting with phenolic or carboxylic acid substrates under controlled conditions [11]. The reaction proceeds through nucleophilic attack of the oxygen atom on the ethylene oxide ring, resulting in ring opening and formation of the ethoxy linkage [11].

Direct ethoxylation of 4-fluorobenzoic acid represents a straightforward approach, utilizing ethylene oxide in the presence of potassium hydroxide catalyst at temperatures of 50-100°C . This method achieves yields of 75-90% with reaction times of 8-16 hours . The process requires careful control of temperature and pressure to prevent side reactions and ensure selective ethoxylation at the desired position [11].

Alternative approaches involve the use of ethanol as the ethoxylating agent in combination with dehydrating reagents . This method employs sodium ethoxide as both base and nucleophile, reacting with activated aromatic halides at temperatures of 60-120°C [13]. The reaction mechanism involves nucleophilic aromatic substitution, where the ethoxide ion attacks the electron-deficient aromatic carbon, displacing the halide leaving group .

Electrochemical ethoxylation represents an emerging methodology for direct introduction of ethoxy groups onto aromatic rings [14]. This approach utilizes platinum electrodes and ethanol as both electrolyte and ethoxylating agent [14]. The electrochemical method operates at moderate temperatures and can achieve direct substitution without the need for pre-activated substrates [14]. Optimization studies indicate that ethoxylation efficiency depends on electrode material, current density, and electrolyte composition [14].

Catalytic Fluorination Technology

Ruthenium Catalyst Nucleotide Fluorination Reactions

Ruthenium-catalyzed fluorination reactions have emerged as a sophisticated approach for selective carbon-fluorine bond formation in complex organic molecules [15]. The unique reactivity of ruthenium complexes enables outer-sphere electrophilic fluorination mechanisms that bypass traditional metal-fluoride intermediates [15]. These reactions utilize specialized ruthenium organometallic complexes, particularly 1-ruthanaindolizine derivatives, which undergo direct fluorination at specific carbon positions [15].

The mechanism of ruthenium-catalyzed fluorination involves the formation of cationic ruthenium intermediates that facilitate electrophilic attack by fluorinating reagents [15]. Treatment of ruthenium complexes with 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate results in quantitative conversion to fluorinated products [15]. The reaction proceeds at room temperature and shows remarkable selectivity for specific carbon positions within the organometallic framework [15].

Computational studies reveal that ruthenium-catalyzed fluorination operates through low-energy transition states with activation energies of 23-58 kilojoules per mole [15]. The reaction pathway involves direct electrophilic attack at the organic ligand rather than formation of ruthenium-fluoride intermediates [15]. This mechanism contrasts markedly with traditional metal-catalyzed fluorination reactions and provides unique opportunities for selective fluorine introduction [15].

The scope of ruthenium-catalyzed fluorination extends to various fluorinating reagents, including Selectfluor and N-fluorobenzenesulfonimide [15]. These reagents demonstrate similar reactivity patterns, producing identical fluorinated products with high selectivity [15]. The ability to achieve both monofluorination and difluorination by simply changing reaction conditions provides additional synthetic flexibility [15].

Metal Catalyst Effects on Reaction Efficiency

The efficiency of metal-catalyzed fluorination reactions depends critically on the choice of metal center and supporting ligand system [16]. Copper catalysts demonstrate exceptional performance for nucleophilic fluorination reactions, particularly when combined with appropriate fluoride sources [3]. The electronic and steric properties of the metal center directly influence the activation energy for carbon-fluorine bond formation [16].

Comparison studies between different metal catalysts reveal significant variations in reaction efficiency and selectivity [17]. Copper-based systems typically achieve conversion rates of 85-95% with selectivity values of 90-95% under optimized conditions [3]. Palladium catalysts, while effective for certain substrate classes, generally require more forcing conditions and achieve lower overall efficiency [16].

Nickel catalysts demonstrate unique reactivity patterns, particularly in asymmetric fluorination reactions [17]. The combination of nickel with specialized bisoxazoline ligands enables enantioselective fluorination with excellent enantiomeric excess values [17]. However, nickel systems typically require lower reaction temperatures and show different regioselectivity patterns compared to copper catalysts [17].

| Catalyst System | Substrate | Fluorine Source | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Copper iodide/Silver fluoride | Benzoic acid derivatives | Silver fluoride | Dimethylformamide/Pyridine | 100-120 | 85-95 | 90-95 |

| Ruthenium complexes | Organometallic complexes | Electrophilic fluorine positive | Dichloromethane | 25-80 | 70-90 | 85-92 |

| Palladium/BrettPhos | Aryl triflates | Tetrabutylammonium fluoride | Toluene | 80-100 | 80-95 | 88-95 |

| Nickel/DBFOX | Benzamide derivatives | Selectfluor | Dimethyl sulfoxide | -60 to 25 | 90-98 | 92-98 |

| Chromium-based | Aromatic compounds | Hydrogen fluoride/Fluorine gas | Various | 300-450 | 80-95 | 85-90 |

The influence of ligand structure on catalyst performance cannot be overstated [16]. Strongly donating ligands tend to increase the electron density at the metal center, facilitating reductive elimination of carbon-fluorine bonds [16]. However, overly electron-rich systems may lead to catalyst deactivation through formation of stable metal-fluoride complexes [16].

Catalytic Cycle and Regeneration Technology

The catalytic cycle for metal-catalyzed fluorination reactions involves several distinct steps, each with specific requirements for successful carbon-fluorine bond formation [16]. The initial step involves coordination of the organic substrate to the metal center, followed by activation of the carbon-hydrogen or carbon-halogen bond [16]. Subsequent fluoride coordination and reductive elimination complete the catalytic cycle, regenerating the active catalyst species [16].

Catalyst regeneration technology focuses on maintaining catalytic activity over multiple reaction cycles [9]. Traditional regeneration methods involve oxidative treatment to remove organic residues, followed by reduction to restore the active metal oxidation state [9]. However, fluorination catalysts present unique challenges due to the formation of stable metal-fluoride species that resist conventional regeneration approaches [9].

Advanced regeneration techniques utilize combined oxidizing and fluorinating conditions to simultaneously remove organic deposits and maintain fluoride coordination [9]. Treatment with air-hydrogen fluoride mixtures at temperatures of 330-450°C provides effective catalyst regeneration without the need for separate prefluorination steps [9]. This approach reduces catalyst loss and improves overall process economics [9].

The mechanism of catalyst deactivation in fluorination reactions involves several pathways, including fluoride poisoning, metal leaching, and formation of inactive metal-fluoride clusters [9]. Understanding these deactivation mechanisms enables the development of more robust catalyst systems and improved regeneration protocols [9]. Recent advances focus on the design of fluoride-tolerant catalysts that maintain activity even in the presence of high fluoride concentrations [18].

Patent Method Comparison

Multi-step Reaction Process (Ethanolization/Chlorination/Hydrolysis)

Patent methodologies for synthesizing 2-ethoxy-4-fluorobenzoic acid often employ multi-step reaction sequences that provide enhanced control over regioselectivity and yield [19]. The most widely documented approach involves a three-step process consisting of ethanolization, chlorination, and hydrolysis steps [13]. This sequential methodology allows for the systematic introduction of functional groups while minimizing unwanted side reactions [19].

The ethanolization step typically begins with a suitable benzoic acid derivative, which undergoes esterification with ethanol in the presence of acid catalysts [20]. This reaction employs concentrated sulfuric acid as catalyst and operates under reflux conditions for 7-8 hours [20]. The resulting ethyl ester intermediate provides enhanced stability and facilitates subsequent transformation steps [20]. Yields for this step typically range from 75-85%, with the reaction monitored by thin-layer chromatography to ensure complete conversion [20].

The chlorination step introduces a leaving group that enables subsequent nucleophilic substitution reactions [19]. This transformation utilizes chlorinating agents such as thionyl chloride or phosphorus trichloride under anhydrous conditions [21]. The reaction operates at moderate temperatures of 50-80°C and requires careful moisture exclusion to prevent hydrolysis of the acid chloride intermediate [19]. Conversion rates for this step typically exceed 90% when properly executed [19].

The final hydrolysis step converts the intermediate back to the carboxylic acid functionality while maintaining the introduced substituents [19]. This transformation employs aqueous base conditions, typically sodium hydroxide or potassium hydroxide, at temperatures of 80-120°C [19]. The reaction time varies from 3-12 hours depending on the specific substrate and reaction conditions [19]. Overall yields for the complete three-step sequence range from 65-75%, representing an efficient approach for complex molecule synthesis [19].

Continuous Flow Reactor System Applications

Continuous flow reactor systems represent a significant advancement in the synthesis of fluorinated benzoic acid derivatives, offering enhanced safety, improved heat and mass transfer, and better process control compared to traditional batch methods [8]. These systems enable precise control of reaction parameters and facilitate the handling of hazardous reagents such as fluorine gas [8]. Patent applications describe various reactor configurations optimized for specific synthetic transformations [8].

Microreactor systems demonstrate exceptional performance for fluorination reactions, operating with flow rates of 0.1-1.0 milliliters per minute and residence times of 5-30 minutes [8]. These systems achieve space-time yields of 50-500 kilograms per cubic meter per hour while maintaining conversion rates of 90-98% [8]. The enhanced heat transfer characteristics of microreactors enable precise temperature control, critical for managing the highly exothermic nature of fluorination reactions [8].

Column reactor configurations provide scalability for industrial applications, handling flow rates of 5-20 milliliters per minute with residence times of 10-60 minutes [8]. These systems demonstrate productivity levels of 1-10 grams per hour and maintain conversion rates of 85-95% [8]. The vertical orientation of column reactors facilitates efficient gas-liquid contact, particularly important for reactions involving gaseous fluorinating agents [8].

| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Productivity (g/h) | Space-Time Yield (kg/m³/h) | Conversion (%) |

|---|---|---|---|---|---|

| Microreactor | 0.1-1.0 | 5-30 | 0.1-1.0 | 50-500 | 90-98 |

| Column Reactor | 5-20 | 10-60 | 1-10 | 10-100 | 85-95 |

| Tubular Reactor | 1-10 | 15-90 | 0.5-5 | 25-250 | 88-96 |

| Packed Bed | 2-15 | 20-120 | 2-20 | 5-50 | 80-92 |

| Membrane Reactor | 0.5-5 | 10-45 | 0.2-2 | 20-200 | 85-95 |

The advantages of continuous flow systems extend beyond improved reaction control to include enhanced safety profiles and reduced environmental impact [8]. The ability to handle small inventories of hazardous materials at any given time significantly reduces the risk associated with fluorination reactions [8]. Additionally, continuous systems enable real-time monitoring and adjustment of reaction parameters, leading to more consistent product quality [8].

Thionyl Chloride Mechanism

The conversion of 2-ethoxy-4-fluorobenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) proceeds through a well-established addition-elimination mechanism [9] [10]. The reaction begins with nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur center of thionyl chloride [11] [10]. This initial step forms a chlorosulfite intermediate where the hydroxyl group of the carboxylic acid is replaced by a chlorosulfite moiety (-OSOCl), which serves as an excellent leaving group [10] [12].

The mechanism proceeds through several discrete steps [11] [10]. First, the carbonyl oxygen attacks the sulfur atom in SOCl₂, leading to the formation of a tetrahedral intermediate at sulfur [10]. Subsequently, chloride ion departure occurs, generating the chlorosulfite ester intermediate [11]. The second phase involves nucleophilic attack by chloride ion on the carbonyl carbon of the chlorosulfite ester [10]. This attack is facilitated by the excellent leaving group ability of the chlorosulfite moiety, which decomposes to sulfur dioxide and chloride ion [9] [10].

The reaction typically proceeds under mild conditions, with temperatures ranging from 25-80°C, and produces gaseous byproducts (SO₂ and HCl) that drive the reaction to completion [10] [12]. The presence of the ethoxy and fluorine substituents influences the reaction rate through electronic effects, with the electron-withdrawing fluorine atom increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack [6] [13].

Alternative Acyl Chloride Formation Methods

Several alternative reagents can convert 2-ethoxy-4-fluorobenzoic acid to its acyl chloride derivative [10] [12]. Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) operate through direct nucleophilic substitution mechanisms [10]. These reagents offer different advantages: PCl₃ provides milder reaction conditions (0-25°C) with yields of 80-90%, while PCl₅ exhibits higher reactivity and yields of 90-95% but requires careful temperature control [14] [10].

Oxalyl chloride ((COCl)₂) represents another efficient method, proceeding through a mixed anhydride intermediate [14] [10]. This reagent offers exceptionally clean reactions with yields of 90-98% and produces gaseous byproducts (CO, CO₂, and HCl) that facilitate product isolation [10] [15]. The reaction mechanism involves initial formation of a mixed anhydride between the carboxylic acid and oxalyl chloride, followed by chloride attack on the carbonyl carbon [15] [16].

The choice of reagent depends on specific reaction requirements [10]. Thionyl chloride remains the most commonly used due to its effectiveness and the gaseous nature of its byproducts [9] [10]. However, oxalyl chloride is preferred for sensitive substrates due to its milder conditions and cleaner reaction profile [10] [15].

Substituent Effects on Acyl Chloride Formation

The electronic effects of the ethoxy and fluorine substituents significantly influence the acyl chloride formation reaction [6] [13]. The ethoxy group at the 2-position exerts electron-donating effects through resonance, where the oxygen lone pairs can delocalize into the aromatic ring [5] [17]. This resonance donation increases electron density on the ring, making the carbonyl carbon less electrophilic and potentially slowing the reaction rate [6] [18].

Conversely, the fluorine atom at the 4-position acts as an electron-withdrawing group through strong inductive effects [5] [6]. Fluorine's high electronegativity (4.0 on the Pauling scale) creates a strong dipole that pulls electron density away from the aromatic system [8] [19]. This electron withdrawal increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by reagents like thionyl chloride [6] [13].

The net effect of these competing electronic influences determines the overall reactivity [6] [20]. In 2-ethoxy-4-fluorobenzoic acid, the inductive effect of fluorine generally dominates over the resonance effect of the ethoxy group, resulting in enhanced reactivity compared to unsubstituted benzoic acid [5] [6]. Studies indicate that electron-withdrawing substituents increase acyl chloride formation rates, while electron-donating groups decrease them [6] [13].

Partial Charge Reaction Mechanisms

Carbonyl Carbon Electrophilicity

The partial charge distribution in 2-ethoxy-4-fluorobenzoic acid plays a crucial role in determining its reactivity patterns [21] [22]. The carbonyl carbon bears a significant partial positive charge (δ+) due to the electronegativity difference between carbon and oxygen [21] [22]. This electrophilic character is further modulated by the substituents on the aromatic ring through both inductive and resonance effects [6] [21].

Computational studies using density functional theory (DFT) methods have revealed that the partial positive charge on the carbonyl carbon is enhanced by the presence of the fluorine substituent [23]. The fluorine atom's strong electron-withdrawing inductive effect (-I effect) increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack [6] [23]. This enhanced electrophilicity manifests in increased reaction rates for nucleophilic acyl substitution reactions [24] [12].

The ethoxy substituent exerts a counteracting influence through its electron-donating resonance effect (+R effect) [5] [17]. However, the proximity of the ethoxy group to the carboxylic acid functional group can lead to steric interactions that influence the reaction geometry [25]. The oxygen atom of the ethoxy group can participate in intramolecular hydrogen bonding with the carboxylic acid proton, creating a stabilized conformation that affects reactivity [25].

Charge Distribution in Aromatic Ring

The aromatic ring in 2-ethoxy-4-fluorobenzoic acid exhibits non-uniform charge distribution due to the different electronic effects of the substituents [6] [23]. The ethoxy group at the 2-position donates electron density to the ring through resonance, creating regions of increased electron density at the ortho and para positions relative to the ethoxy group [5] [18]. This electron donation activates the aromatic ring toward electrophilic aromatic substitution reactions [18] [20].

The fluorine atom at the 4-position creates a localized area of electron deficiency through its strong inductive effect [8] [6]. This electron withdrawal deactivates the aromatic ring toward electrophilic substitution but can enhance reactivity toward nucleophilic aromatic substitution under appropriate conditions [19] [26]. The combination of these effects creates a complex electronic landscape that influences both the magnitude and direction of chemical reactivity [6] [20].

Molecular orbital calculations demonstrate that the highest occupied molecular orbital (HOMO) is primarily localized on the ethoxy-substituted portion of the ring, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the fluorine-bearing carbon [23]. This orbital distribution provides insight into the preferred sites for nucleophilic and electrophilic attack [23] [20].

Intermediate Stabilization Effects

The formation of reaction intermediates during chemical transformations of 2-ethoxy-4-fluorobenzoic acid is significantly influenced by the electronic properties of the substituents [27] [24]. During nucleophilic acyl substitution reactions, tetrahedral intermediates are formed that possess both positive and negative charge centers [27] [24]. The stability of these intermediates determines the reaction rate and pathway selectivity [27] [12].

The ethoxy group can stabilize positive charge development through resonance donation, while simultaneously providing steric bulk that may destabilize certain intermediate geometries [5] [17]. The fluorine substituent contributes to intermediate stabilization through its electron-withdrawing effect, which helps stabilize negative charge development during the elimination phase of substitution reactions [8] [6].

Computational modeling of reaction intermediates reveals that the most stable tetrahedral intermediates adopt conformations that minimize steric interactions between the ethoxy group and incoming nucleophiles [23]. The fluorine atom's small size and strong electronegativity create favorable electrostatic interactions with electron-rich intermediates, contributing to their stabilization [8] [19].

Electronic Effects and Substituent Influences

Inductive Effects

Inductive effects in 2-ethoxy-4-fluorobenzoic acid arise from the electronegativity differences between atoms and the polarization of sigma bonds [5] [6]. The fluorine atom exerts the strongest inductive effect among all substituents due to its exceptional electronegativity [8] [6]. This effect operates through the sigma bond framework and decreases exponentially with distance from the fluorine atom [6] [13].

The inductive effect of fluorine significantly influences the acidity of the carboxylic acid group [5] [6]. Electron-withdrawing inductive effects stabilize the carboxylate anion formed upon deprotonation, increasing the acidity compared to unsubstituted benzoic acid [6] [13]. The magnitude of this effect can be quantified using Hammett substituent constants, where fluorine at the para position has a σₚ value of +0.06, indicating weak electron withdrawal [5].

The ethoxy group exhibits a weak electron-donating inductive effect (+I effect) due to the alkyl portion of the substituent [5] [17]. However, this effect is significantly weaker than the competing resonance effect and is often overshadowed by steric considerations [17] [18]. The oxygen atom in the ethoxy group, being more electronegative than carbon, can also exert a slight electron-withdrawing inductive effect through the C-O bond [5] [6].

Resonance Effects

Resonance effects play a dominant role in determining the electronic properties of 2-ethoxy-4-fluorobenzoic acid [5] [17]. The ethoxy group acts as a strong electron-donating substituent through resonance (+R effect), where the oxygen lone pairs can delocalize into the aromatic π system [5] [17]. This delocalization increases electron density on the aromatic ring, particularly at positions ortho and para to the ethoxy group [17] [18].

The resonance donation by the ethoxy group can be represented through multiple resonance structures showing electron pair movement from oxygen into the aromatic ring [5] [17]. This electron donation activates the aromatic ring toward electrophilic attack and makes the compound more basic [18] [20]. The strength of this resonance effect is reflected in the Hammett constant σₚ value of -0.24 for ethoxy groups [5].

Fluorine exhibits a unique dual electronic character, capable of both inductive electron withdrawal and resonance electron donation [8] [26]. While fluorine's inductive effect dominates in most situations, its lone pairs can participate in resonance donation to electron-deficient aromatic systems [8] [28]. However, in 2-ethoxy-4-fluorobenzoic acid, the inductive effect of fluorine predominates due to the electron-rich nature of the aromatic ring [8] [6].

Combined Electronic Effects

The interplay between inductive and resonance effects in 2-ethoxy-4-fluorobenzoic acid creates a complex electronic environment [6] [20]. The ethoxy group's strong resonance donation competes with fluorine's inductive withdrawal, resulting in a net electronic effect that depends on the specific reaction conditions and mechanism [5] [6]. This competition can lead to unique reactivity patterns not observed in simpler substituted benzoic acids [6] [20].

The relative positioning of the substituents influences their electronic interactions [6] [25]. The ethoxy group at the 2-position is in close proximity to the carboxylic acid group, allowing for potential intramolecular interactions such as hydrogen bonding [25]. The fluorine atom at the 4-position is sufficiently distant to minimize steric interactions while still exerting significant electronic effects [6].

Quantitative structure-activity relationship (QSAR) studies have been employed to predict the electronic effects of multiple substituents [23] [29]. These studies utilize computational methods to calculate partial charges, molecular orbital energies, and other electronic parameters that correlate with experimental reactivity data [23]. The results indicate that the combined electronic effects of ethoxy and fluorine substituents create unique reactivity profiles that can be exploited in synthetic applications [29] [20].

Multi-step Reaction Systems as Intermediates

Sequential Functionalization Pathways

2-Ethoxy-4-fluorobenzoic acid serves as a versatile intermediate in multi-step synthetic sequences [30] [31]. The compound's multiple reactive sites allow for sequential functionalization through carefully orchestrated reaction sequences [30] [32]. The carboxylic acid group can be converted to various derivatives (esters, amides, anhydrides) while preserving the aromatic substitution pattern [27] [12].

A common synthetic strategy involves initial conversion to the acyl chloride followed by subsequent nucleophilic acyl substitution reactions [27] [10]. This approach allows access to a wide range of carboxylic acid derivatives with controlled stereochemistry and regioselectivity [27] [24]. The acyl chloride intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis [10] [33].

Alternative multi-step sequences can involve aromatic substitution reactions on the benzene ring [30] [31]. The electronic effects of the existing substituents direct incoming electrophiles or nucleophiles to specific positions, allowing for regioselective functionalization [18] [20]. The ethoxy group directs electrophiles to ortho and para positions, while the fluorine atom influences both the rate and selectivity of substitution reactions [6] [18].

Cascade Reaction Mechanisms

Cascade reactions involving 2-ethoxy-4-fluorobenzoic acid can proceed through multiple mechanistic pathways [30] [34]. These reactions often involve initial activation of the carboxylic acid group followed by intramolecular cyclization or intermolecular coupling reactions [35] [30]. The success of cascade processes depends on the careful matching of reaction rates and the stability of intermediate species [30] [34].

One example involves the formation of heterocyclic compounds through cyclization reactions that utilize both the carboxylic acid group and the aromatic ring [35] . The ethoxy group can participate in these cyclizations through nucleophilic attack on electrophilic intermediates [17] . The fluorine atom's electronic effects can stabilize charged intermediates formed during the cyclization process [8] [6].

The design of successful cascade reactions requires consideration of the thermodynamic and kinetic factors governing each step [30] [34]. Intermediates must be sufficiently stable to allow for subsequent transformations while remaining reactive enough to participate in the desired reactions [30]. Computational modeling can aid in predicting favorable reaction pathways and identifying potential side reactions [23] [30].

Protecting Group Strategies

The ethoxy and fluorine substituents in 2-ethoxy-4-fluorobenzoic acid can serve as protecting groups during complex synthetic sequences [31] [36]. The ethoxy group can be selectively removed through acidic hydrolysis or Lewis acid-catalyzed cleavage, revealing a phenolic hydroxyl group [38]. This transformation allows for further functionalization of the aromatic ring at the previously protected position [31] [36].

The fluorine atom can also function as a protecting group that can be removed through nucleophilic aromatic substitution reactions [39] [40]. However, the strength of the carbon-fluorine bond makes this transformation challenging and typically requires harsh conditions [39]. Alternative strategies involve using the fluorine atom as a directing group for organometallic reactions [40] [41].

Protecting group strategies must consider the stability of the protecting groups under the reaction conditions used for other transformations [31] [36]. The ethoxy group is stable under basic conditions but can be cleaved under acidic conditions [38]. The fluorine atom is generally stable under most reaction conditions but can participate in side reactions with strong nucleophiles [8] [39].

Isomeric Compound Reaction Differences

Positional Isomer Reactivity Patterns

The reactivity of 2-ethoxy-4-fluorobenzoic acid differs significantly from its positional isomers due to the altered electronic and steric environments [42] [43]. In 4-ethoxy-2-fluorobenzoic acid, the positions of the ethoxy and fluorine substituents are switched, leading to different electronic interactions with the carboxylic acid group [42] [44]. This positional change affects both the acidity of the carboxylic acid and the reactivity toward nucleophilic and electrophilic attacks [42] [43].

Studies of positional isomers reveal that substituent effects are highly dependent on their relative positions [42] [45]. The 2-ethoxy-3-fluorobenzoic acid isomer shows enhanced acidity compared to the 2,4-disubstituted compound due to the closer proximity of the electron-withdrawing fluorine to the carboxylic acid group [42] [43]. This proximity increases the inductive stabilization of the carboxylate anion, resulting in stronger acidity [6] [13].

Kinetic studies of acyl chloride formation rates demonstrate that positional isomers exhibit different reaction rates [42] [46]. The 2-ethoxy-4-fluorobenzoic acid isomer shows moderate reactivity, while the 3-ethoxy-4-fluorobenzoic acid isomer displays enhanced reactivity due to reduced steric hindrance around the carboxylic acid group [42]. These differences can be exploited for selective transformations in complex synthetic schemes [42] [43].

Steric and Electronic Interactions

Steric interactions between substituents and the carboxylic acid group vary significantly among isomers [42] [47]. In 2-ethoxy-4-fluorobenzoic acid, the ethoxy group at the ortho position can create steric hindrance that influences the approach of reagents to the carboxylic acid [42] [47]. This steric effect can slow reaction rates and alter the preferred reaction pathways [47].

The 2-ethoxy-3-fluorobenzoic acid isomer experiences more severe steric interactions due to the closer proximity of both substituents [42] [47]. These interactions can lead to conformational changes that affect the electronic properties of the molecule [47] [48]. The compound may adopt non-planar conformations to minimize steric repulsion, which can influence its reactivity [47].

Electronic interactions also vary among isomers due to the different distances between substituents and the reactive center [42] [43]. The effectiveness of inductive and resonance effects depends on the number of bonds between the substituent and the reaction site [6] [13]. Closer substituents exert stronger electronic effects, while more distant substituents have reduced influence [6] [42].

Synthetic Accessibility and Applications

The synthetic accessibility of different isomers varies considerably based on the available starting materials and reaction methods [42] [49]. 2-Ethoxy-4-fluorobenzoic acid can be prepared through selective fluorination of 2-ethoxybenzoic acid or through ethoxylation of 4-fluorobenzoic acid [39] [38]. Each synthetic route has advantages and limitations that influence the choice of approach [39] [38].

Applications of different isomers depend on their specific electronic and steric properties [42] [50]. The 2-ethoxy-4-fluorobenzoic acid isomer finds use in pharmaceutical synthesis where its unique electronic properties provide enhanced biological activity [2] [51]. Other isomers may be preferred for different applications based on their reactivity profiles and synthetic accessibility [42] [50].

Analytical Differentiation Methods

Distinguishing between positional isomers requires sophisticated analytical techniques due to their similar molecular weights and chemical formulas [42] [52]. High-performance liquid chromatography (HPLC) provides excellent separation of isomers based on their different polarities and interactions with the stationary phase [42] [52]. The retention times reflect the electronic and steric differences between isomers [42].

Nuclear magnetic resonance (NMR) spectroscopy offers definitive structural identification through characteristic chemical shift patterns [52] [53]. The positions of substituents can be determined from coupling patterns and chemical shifts of aromatic protons [53]. Fluorine NMR provides additional structural information through characteristic coupling patterns with nearby protons [52] [53].

Mass spectrometry with tandem fragmentation (MS/MS) can differentiate isomers through their characteristic fragmentation patterns [47] [48]. Different substitution patterns lead to distinct fragmentation pathways that serve as structural fingerprints [47] [48]. This technique is particularly useful for identifying isomers in complex mixtures or biological samples [47] [48].

| Reaction Parameter | 2-Ethoxy-4-fluorobenzoic acid | 4-Ethoxy-2-fluorobenzoic acid | 2-Ethoxy-3-fluorobenzoic acid |

|---|---|---|---|

| Acyl chloride formation rate | Moderate [14] [10] | Fast [14] [10] | Slow [14] [10] |

| Predicted pKa | 3.8 [6] [13] | 4.1 [6] [13] | 3.6 [6] [13] |

| Steric hindrance | Minimal [42] [47] | Minimal [42] [47] | Moderate [42] [47] |

| Synthetic accessibility | Moderate [39] [38] | Easy [39] [40] | Difficult [39] [38] |

| Electronic Effect | Substituent | Position | Hammett σ Value | Primary Influence |

|---|---|---|---|---|

| Inductive withdrawal | Fluorine | 4 (para) | +0.06 [5] | Increases acidity [6] [13] |

| Resonance donation | Ethoxy | 2 (ortho) | -0.24 [5] | Decreases acidity [5] [17] |

| Net effect | Combined | 2,4-positions | Variable | Moderate acidity [6] |

The comprehensive analysis of 2-ethoxy-4-fluorobenzoic acid's chemical reactivity reveals a compound with remarkable versatility in organic synthesis [2]. The unique combination of electron-donating and electron-withdrawing substituents creates complex electronic effects that influence every aspect of its chemical behavior [5] [6]. From acyl chloride formation mechanisms to multi-step synthetic applications, this compound demonstrates the profound impact that substituent positioning can have on molecular reactivity [10] [30].